

Application Note & Protocol: High-Throughput Screening of CRBN Ligands Using Fluorescence Polarization

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Compound of Interest

Compound Name: CRBN ligand-1

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Abstract

This document provides a detailed protocol for a Cereblon (CRBN) ligand binding assay using fluorescence polarization (FP). This competitive binding assay is a robust and sensitive method for high-throughput screening (HTS) and characterization of small molecule inhibitors that bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The protocol outlines the assay principle, necessary reagents and equipment, step-by-step experimental procedures for determining ligand binding affinity (K_d) and inhibitor potency (IC_{50}/K_i), and data analysis guidelines.

Introduction

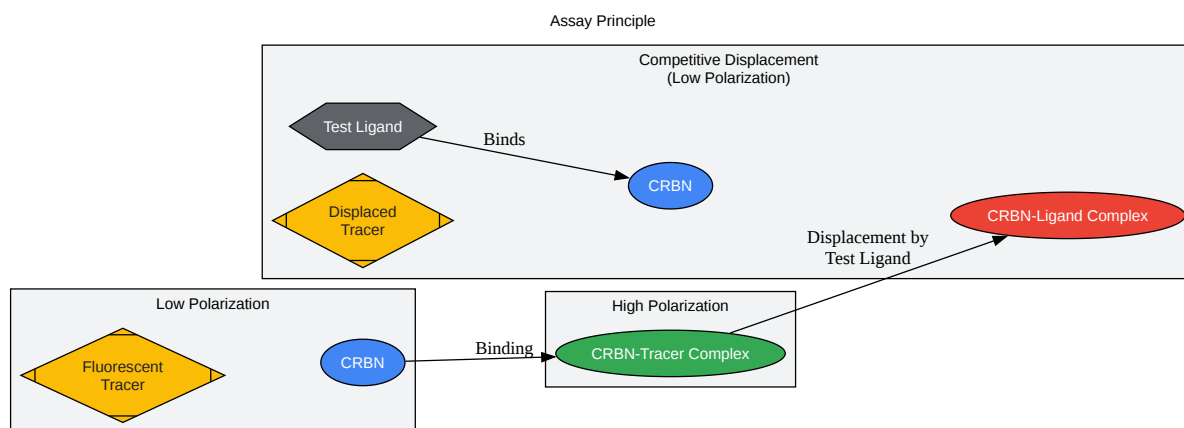
Cereblon (CRBN) is a critical component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, where it functions as a substrate receptor.^{[1][2]} This complex is responsible for tagging specific proteins with ubiquitin, marking them for degradation by the proteasome.^{[1][2]} CRBN has gained significant attention as a therapeutic target, particularly due to its interaction

with immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. [1][3] These small molecules act as "molecular glues," inducing the degradation of neo-substrates by altering the substrate specificity of the CRBN complex.[4] The development of novel CRBN ligands, including Proteolysis Targeting Chimeras (PROTACs), is a promising strategy in drug discovery for targeted protein degradation.[4]

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution.[5][6] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7][8] In the context of a CRBN binding assay, a small fluorescently labeled CRBN ligand (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[8] Upon binding to the much larger CRBN protein, the rotational motion of the tracer is significantly slowed, leading to a high fluorescence polarization signal.[8] This principle allows for a competitive binding assay where unlabeled test compounds can compete with the tracer for binding to CRBN, causing a decrease in the FP signal that is proportional to the test compound's affinity.[6]

Principle of the Assay

The CRBN ligand binding assay is a competitive displacement assay. A fluorescently labeled ligand, such as Cy5-Thalidomide or BODIPY-Thalidomide, serves as the tracer.[1][9] This tracer binds to the CRBN protein (often in a complex with DDB1 for stability and higher affinity), resulting in a high fluorescence polarization signal.[9][10] When an unlabeled test compound with affinity for CRBN is introduced, it competes with the tracer for the binding site. This competition leads to the displacement of the tracer from the CRBN protein. The displaced, unbound tracer resumes its rapid tumbling, causing a decrease in the measured fluorescence polarization. The magnitude of this decrease is dependent on the concentration and affinity of the test compound.



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Caption: Principle of the CRBN Fluorescence Polarization Assay.

Materials and Reagents

- Protein: Purified recombinant human CRBN, preferably in complex with DDB1 (CRBN/DDB1).
- Tracer: Fluorescently labeled CRBN ligand (e.g., Cy5-labeled Thalidomide or BODIPY-Thalidomide).
- Assay Buffer: A suitable buffer to maintain protein stability and minimize non-specific binding (e.g., 15 mM KH₂PO₄ pH 7.2, 5% glycerol, 1 mg/ml BSA).[11]
- Control Inhibitor: A known CRBN ligand such as Pomalidomide, Lenalidomide, or Thalidomide.[1][9]

- Microplates: Black, low-binding, 96-well or 384-well microplates.[2]
- Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore.[1]
- Test Compounds: Small molecule library or compounds of interest dissolved in a suitable solvent (e.g., DMSO).

Experimental Protocols

Part 1: Determination of Tracer K_d to CRBN

This experiment is crucial to determine the binding affinity of the fluorescent tracer for the CRBN protein.

Protocol:

- Prepare a serial dilution of the CRBN protein: In the assay buffer, prepare a series of CRBN protein dilutions. A typical starting concentration for the highest dilution might be in the low micromolar range, followed by 1:1 serial dilutions.
- Prepare the tracer solution: Dilute the fluorescent tracer to a constant low concentration (e.g., 1 nM to 20 nM) in the assay buffer.[3][11] The optimal concentration should be well below the expected K_d to avoid ligand depletion artifacts and should provide a stable fluorescence signal.[12]
- Set up the assay plate:
 - Add a constant volume of the diluted tracer solution to each well.
 - Add an equal volume of the serially diluted CRBN protein to the wells.
 - Include control wells with only the tracer solution (for minimum polarization) and wells with tracer and the highest concentration of CRBN (for maximum polarization).
- Incubate the plate: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[2] The plate should be protected from light.

- Measure fluorescence polarization: Read the plate using a fluorescence polarization plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., for Cy5, excitation ~630-640 nm and emission ~672-692 nm).[2]
- Data Analysis: Plot the measured millipolarization (mP) values against the concentration of the CRBN protein. Fit the data to a one-site binding model to determine the K_d .

Part 2: Competitive Binding Assay for Test Compounds

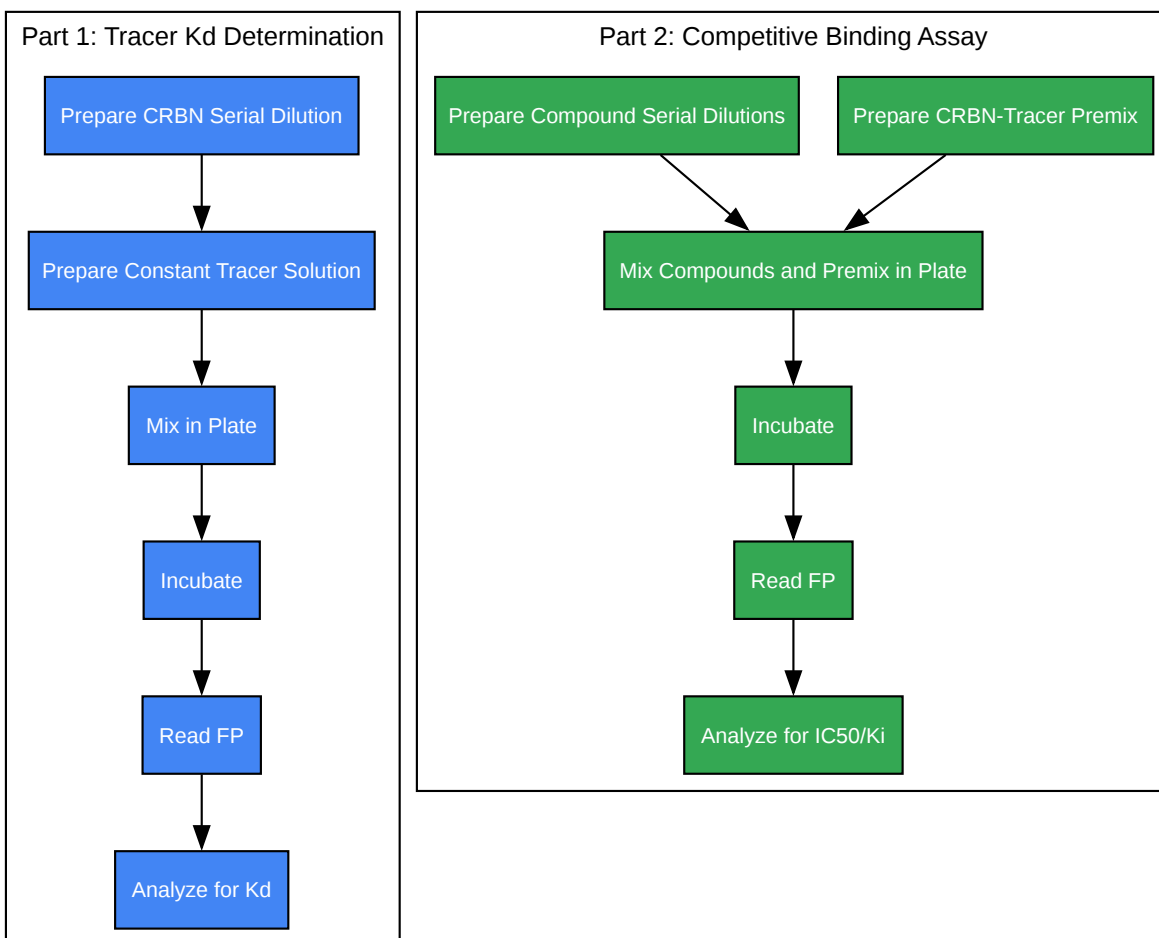
This experiment determines the ability of test compounds to displace the fluorescent tracer from CRBN, from which the IC_{50} and K_i values can be derived.

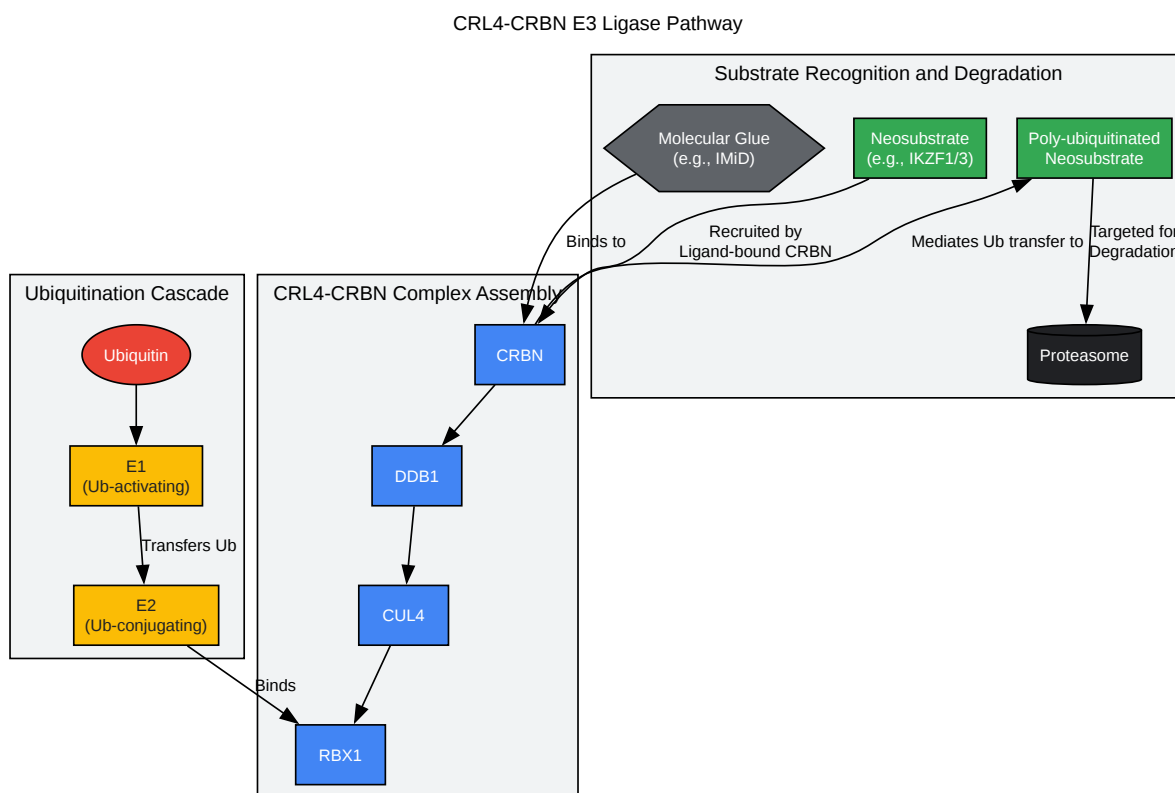
Protocol:

- Prepare serial dilutions of test and control compounds: Prepare a series of dilutions (e.g., 10-point, 1:3 serial dilution) of the test compounds and the control inhibitor in assay buffer containing a constant percentage of the solvent (e.g., DMSO) used for compound solubilization.
- Prepare CRBN-tracer premix: Prepare a solution containing the CRBN protein and the fluorescent tracer in assay buffer. The concentration of CRBN should be at or near the K_d value determined in Part 1, and the tracer concentration should be kept constant at the same low concentration used previously.
- Set up the assay plate:
 - Add a constant volume of the serially diluted test compounds and control inhibitor to the appropriate wells.
 - Include control wells:
 - Positive Control (High Polarization): CRBN-tracer premix with solvent only.
 - Negative Control (Low Polarization): Tracer only with solvent.
- Initiate the reaction: Add a constant volume of the CRBN-tracer premix to all wells containing the test compounds and the positive control wells. Add an equivalent volume of tracer-only solution to the negative control wells.

- Incubate the plate: Incubate the plate at room temperature for 60-90 minutes, protected from light, to allow the competitive binding to reach equilibrium.[2]
- Measure fluorescence polarization: Read the plate using the same instrument settings as in Part 1.
- Data Analysis: Plot the mP values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, taking into account the Kd of the tracer and its concentration.

Experimental Workflow





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